Hygrine

Beschreibung

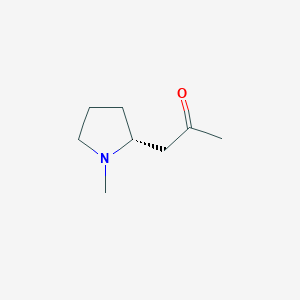

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKXZIOQKHHDNQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894081 | |

| Record name | 1-(1-Methyl-2-pyrrolidinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-49-1 | |

| Record name | Hygrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hygrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methyl-2-pyrrolidinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hygrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYGRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49H1LNM62X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Hygrine in Biological Systems

Natural Sources and Botanical Distribution of Hygrine-Producing Organisms

This compound has been identified in a range of plant species, with significant occurrences in the Solanaceae and Erythroxylaceae families.

Presence in Solanaceae Family Species (e.g., Atropa, Datura, Nicandra)

The Solanaceae family, known for its diverse alkaloid content, includes several species that produce this compound.

Atropa belladonna : Commonly known as deadly nightshade, Atropa belladonna is a well-known medicinal plant. Research has revealed the presence of a variety of pyrrolidine (B122466) alkaloids in its roots. While tropane (B1204802) alkaloids are the most studied compounds in this species, the metabolic pathways also give rise to simpler pyrrolidine alkaloids like this compound. Studies have shown that the root metabolome of A. belladonna has a previously unknown complexity, with a significant presence of pyrrolidine alkaloids. researchgate.netconsensus.appnih.gov

Datura stramonium : Known as jimsonweed or thornapple, Datura stramonium is another member of the Solanaceae family that contains this compound. This plant produces a wide array of tropane and pyrrolidine alkaloids. nih.gov While comprehensive quantitative data on this compound across all tissues is limited, its presence as a constituent of the plant's alkaloid profile is established.

Nicandra physalodes : Commonly called the shoofly plant or apple-of-Peru, Nicandra physalodes has been found to contain this compound, particularly in its roots. wikipedia.org Analyses have revealed the presence of the pyrrolidine alkaloid this compound at a concentration of approximately 0.1% in the root tissue. wikipedia.org

Occurrence in Erythroxylum Species

The genus Erythroxylum, belonging to the Erythroxylaceae family, is perhaps the most well-known source of this compound, where it co-occurs with cocaine and other alkaloids.

Erythroxylum coca : This species is the primary source of cocaine. This compound is a significant companion alkaloid in coca leaves. Research has quantified the this compound content in the leaves of E. coca, showing that it can constitute a notable portion of the total alkaloid profile.

Erythroxylum novogranatense : Another species cultivated for its cocaine content, Erythroxylum novogranatense also contains this compound as part of its alkaloid mixture.

Tissue-Specific Localization and Accumulation Patterns

The concentration and accumulation of this compound can vary significantly between different parts of the plant, indicating tissue-specific biosynthesis and storage.

In the Solanaceae family, the roots appear to be a primary site for the accumulation of pyrrolidine alkaloids, including this compound. In Nicandra physalodes, this compound has been specifically quantified in the roots. wikipedia.org For Atropa belladonna, metabolic studies have highlighted the roots as a key site for the biosynthesis and diversification of pyrrolidine alkaloids. researchgate.netconsensus.appnih.gov While this compound is known to be present in Datura stramonium, detailed studies on its tissue-specific accumulation patterns are not as readily available.

In Erythroxylum coca , a detailed study on the distribution of alkaloids within the leaf revealed specific localization patterns for this compound. The highest concentration of this compound was found in the lamina periphery of the leaves.

The following table summarizes the known distribution and concentration of this compound in various plant species and their tissues based on available research.

| Family | Species | Plant Tissue | This compound Concentration (% dry weight) |

| Solanaceae | Nicandra physalodes | Root | 0.1% wikipedia.org |

| Atropa belladonna | Root | Present, but specific concentration not detailed in cited sources. researchgate.netconsensus.appnih.gov | |

| Datura stramonium | Plant | Present, but specific concentration not detailed in cited sources. nih.gov | |

| Erythroxylaceae | Erythroxylum coca | Leaf (Lamina Periphery) | 0.32% |

Biosynthetic Pathways and Enzymatic Mechanisms of Hygrine

Primary Precursors and Metabolic Origin of the Pyrrolidine (B122466) Core

The pyrrolidine ring, a core structural feature of hygrine, is derived from amino acid precursors, primarily ornithine and, to some extent, L-proline researchgate.netresearchgate.netthieme-connect.comoup.com. The pyrrolidine core is a simple alkaloid structure, and its formation can occur through distinct biosynthetic routes across various organisms nih.gov.

Ornithine serves as a key primary precursor for the pyrrolidine core of this compound thieme-connect.comoup.comrsc.org. The pathway typically begins with the decarboxylation of ornithine, a reaction often catalyzed by ornithine decarboxylase (ODC) oup.commdpi.com. This step leads to the formation of putrescine mdpi.com. Subsequent methylation of putrescine yields N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT) mdpi.comrsc.org. N-methylputrescine then undergoes oxidative deamination, catalyzed by methylputrescine oxidase (MPO), to produce 4-methylaminobutanal mdpi.comrsc.org. This amino aldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, which is a crucial intermediate and the direct precursor to the pyrrolidine ring of this compound nih.govthieme-connect.comrsc.orgmdpi.comrsc.org. The N-methyl-Δ¹-pyrrolinium cation is also a common building block for other pyrrolidine alkaloids, including nicotine, and for the nitrogen-containing ring of tropane (B1204802) alkaloids nih.gov.

The metabolic relationship between ornithine, putrescine, and the N-methyl-Δ¹-pyrrolinium cation can be summarized as follows:

| Precursor/Intermediate | Enzyme (if applicable) | Product | Role in this compound Biosynthesis |

| Ornithine | Ornithine Decarboxylase (ODC) | Putrescine | Initial decarboxylation step mdpi.com |

| Putrescine | Putrescine N-methyltransferase (PMT) | N-methylputrescine | N-methylation mdpi.comrsc.org |

| N-methylputrescine | Methylputrescine Oxidase (MPO) | 4-methylaminobutanal | Oxidative deamination mdpi.comrsc.org |

| 4-methylaminobutanal | Spontaneous cyclization | N-methyl-Δ¹-pyrrolinium cation | Direct precursor to pyrrolidine core thieme-connect.comrsc.org |

While ornithine is a primary precursor, L-proline is also considered a biosynthetic starting material for the pyrrolidine core of this compound researchgate.netresearchgate.net. The incorporation of glutamic acid and proline is believed to occur via ornithine, suggesting a metabolic interrelationship where these amino acids can be converted to ornithine thieme-connect.com. L-Proline, being a pyrrolidine amino acid itself, can serve as a direct source for the pyrrolidine ring structure wikipedia.orgmdpi.com. Synthetic routes to this compound have utilized L-proline as a starting material, demonstrating its potential as a precursor for the pyrrolidine moiety researchgate.netresearchgate.net.

Formation of the Acetonyl Side Chain

The three-carbon acetonyl side chain of this compound is derived from acetate (B1210297) thieme-connect.comoup.comrsc.org. This incorporation typically proceeds through activated forms of acetate.

The acetonyl side chain originates from acetic acid, which is incorporated via acetoacetic acid or a suitably activated derivative, such as its coenzyme A ester (acetyl coenzyme A) thieme-connect.comoup.comscispace.com. Two molecules of acetyl coenzyme A condense to yield acetoacetyl coenzyme A scispace.com. This β-keto thioester then condenses at its C-2 position with the N-methyl-Δ¹-pyrrolinium salt to form this compound-α-carboxylic acid thieme-connect.comscispace.com. Subsequent facile decarboxylation of this β-keto acid yields this compound thieme-connect.comoup.comscispace.com.

Key Enzymatic Steps and Catalytic Mechanisms

The formation of the N-methyl-Δ¹-pyrrolinium cation, which constitutes the pyrrolidine ring, involves enzymatic steps such as the decarboxylation of ornithine by ornithine decarboxylase and the N-methylation of putrescine by putrescine N-methyltransferase oup.commdpi.comrsc.org. The subsequent oxidative deamination of N-methylputrescine by methylputrescine oxidase forms 4-methylaminobutanal, which then spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation thieme-connect.comrsc.org.

A critical step in this compound biosynthesis is the condensation between the N-methyl-Δ¹-pyrrolinium cation and acetoacetic acid (or its activated form, acetoacetyl-CoA) thieme-connect.comoup.comrsc.orgscispace.com. Early studies suggested this condensation to be enzymatic, leading to this compound-α-carboxylic acid, which then decarboxylates to this compound thieme-connect.comoup.comscispace.com. However, more recent investigations have indicated that this condensation step, particularly the reaction between the iminium salt and acetoacetic acid or its esters, might occur non-enzymatically nih.govscispace.comresearchgate.netbenchchem.com. Experiments with cell-free extracts have shown this compound formation even with denatured enzymes, suggesting a non-enzymatic reaction scispace.com. This biomimetic synthesis of this compound from the iminium salt and acetonedicarboxylic acid or ethyl acetoacetate (B1235776) has been extensively studied scispace.com. The spontaneous decarboxylation of the β-keto acid intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, is also a key non-enzymatic event in the pathway nih.govrsc.org.

Decarboxylative Processes Yielding this compound

The formation of this compound primarily occurs through decarboxylative processes involving a key β-keto acid intermediate. This compound is specifically formed by the decarboxylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid nih.gov. This precursor is a β-keto acid, a class of compounds known for their propensity to undergo spontaneous decarboxylation under physiological conditions guidetopharmacology.org.

Early investigations utilizing isotope labeling indicated that this compound was likely generated from the spontaneous decarboxylation of a β-keto acid. This β-keto acid itself was believed to be a product of the enzymatic condensation of acetoacetic acid or acetoacetyl-CoA with the N-methyl-Δ1-pyrrolinium cation uni.lu.

More recent detailed research has elucidated the role of pyrrolidine ketide synthases (PYKS) in this pathway. PYKS enzymes catalyze the formation of 3-oxoglutaric acid from malonyl-CoA. This 3-oxoglutaric acid then undergoes a non-enzymatic Mannich-like condensation with the N-methyl-Δ1-pyrrolinium cation, yielding racemic 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. Subsequently, this racemic intermediate spontaneously decarboxylates to produce this compound. In Erythroxylum coca, this compound is similarly identified as a spontaneous decarboxylation product of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB).

Stereochemical Control and Racemization Phenomena in Biosynthesis

The stereochemistry of this compound in biological systems is notably influenced by racemization phenomena, leading to the prevalence of racemic forms. This compound isolated from various plant sources is consistently found to be racemic. This observation is corroborated by the nature of its immediate precursor: the non-enzymatic Mannich-like condensation that forms 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, the direct precursor to this compound, yields a racemic product. This inherent racemization at an early stage contributes significantly to the racemic characteristic of this compound itself.

Further evidence suggests that while the (+)-(2R)-hygrine enantiomer has been demonstrated to serve as a precursor for tropane alkaloids in Datura innoxia, racemization of this compound occurs readily in neutral or basic solutions. This susceptibility to racemization, even under neutral conditions, can obscure the precise picture of enantiomeric preferences in downstream pathways.

Enantiomeric Specificity in Downstream Pathways

Despite the observed racemization of this compound, there is evidence suggesting some degree of enantiomeric specificity in its utilization within downstream biosynthetic pathways. Studies have shown that the (+)-(2R)-hygrine enantiomer is the one that serves as a precursor for the biosynthesis of tropane alkaloids in Datura innoxia.

Non-Enzymatic Condensation Events

Non-enzymatic condensation events play a significant role in the formation of this compound and its precursors within alkaloid biosynthesis. A crucial non-enzymatic step involves the condensation between the N-methyl-Δ1-pyrrolinium cation and acetoacetic acid or acetoacetyl-CoA, which can spontaneously lead to the formation of a β-keto acid intermediate uni.lu.

Specifically, pyrrolidine ketide synthases (PYKS) are known to produce 3-oxoglutaric acid. This compound then spontaneously reacts with the N-methyl-Δ1-pyrrolinium cation through a decarboxylative Mannich condensation. This reaction yields racemic 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, highlighting a key non-enzymatic step in the pathway. Subsequently, this compound itself is formed by the spontaneous decarboxylation of this 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid intermediate guidetopharmacology.orgnih.gov.

Research in engineered yeast platforms has further supported the prevalence of non-enzymatic processes in this compound production. In these systems, this compound accumulation is observed to occur through two primary mechanisms: the spontaneous decarboxylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) and the spontaneous condensation of the N-methyl-Δ1-pyrrolinium cation (NMPy) with an acetate-derived keto-metabolite, such as acetoacetate.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is intricately linked to the broader regulatory mechanisms governing alkaloid production in plants. While specific regulatory elements solely dedicated to this compound are not extensively documented, its formation is an integral part of the tropane alkaloid pathway, which is subject to complex control.

Alkaloid biosynthesis, in general, is regulated by a hierarchy of mechanisms, including the developmental and inducible regulation of biosynthetic genes, the subcellular compartmentation of enzymes, and the intracellular localization and trafficking of intermediates.

The initial steps leading to the N-methyl-Δ1-pyrrolinium cation, a crucial precursor for the intermediate that forms this compound, are controlled by specific enzymes. These include ornithine decarboxylase (ODC), putrescine N-methyltransferase (PMT), and N-methylputrescine oxidase (MPO). Notably, putrescine N-methyltransferase (PMT) is considered the first committed enzyme in this pathway, effectively diverting putrescine from general polyamine synthesis towards alkaloid production.

Furthermore, the availability of precursors can influence this compound levels. For instance, in engineered yeast systems, reducing this compound accumulation was achieved by reconstituting ALD6, an enzyme that abrogated acetate auxotrophy. This intervention reduced the contributions of spontaneous mechanisms to this compound formation, suggesting that controlling the supply of acetate-derived keto-metabolites can impact this compound biosynthesis.

Chemical Synthesis Strategies and Stereochemical Control in Hygrine Production

Total Synthesis Approaches for Racemic Hygrine

Early synthetic efforts focused on preparing racemic this compound, providing foundational insights into its structural assembly. Before 2006, only two synthetic methods for (±)-hygrine were reported acs.org. By 2010, it was noted that racemic this compound had been synthesized three times in the 1980s, and a newer method involving a metal catalyst had also been disclosed unigoa.ac.in.

Modern synthetic strategies for racemic and enantioselective this compound have incorporated novel reaction developments to improve efficiency, yield, and stereocontrol.

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from aldehydes or ketones using phosphonium (B103445) ylides libretexts.orgmasterorganicchemistry.commdpi.com. In the context of this compound synthesis, the Wittig olefination has been employed to fashion the acetonyl side chain, typically followed by further transformations researchgate.netresearchgate.net. For instance, in the synthesis of (-)-hygrine (B1206219) from L-proline, the Wittig reaction was a key step in introducing the olefinic precursor to the carbonyl group unigoa.ac.inresearchgate.net.

Wacker Oxidation: The Wacker oxidation is a palladium-catalyzed process that converts terminal olefins into methyl ketones researchgate.netresearchgate.net. This reaction has proven crucial for the regioselective generation of the carbonyl functionality in the acetonyl side chain of this compound unigoa.ac.inresearchgate.netresearchgate.net. For example, after Wittig olefination, the resulting olefin can be subjected to Wacker oxidation using reagents like PdCl2/CuCl under oxygen in a solvent mixture like DMF:H2O to yield the desired ketone unigoa.ac.in.

Nef Reaction: The Nef reaction involves the conversion of nitro compounds into carbonyl compounds acs.org. This transformation has been utilized in the synthesis of this compound, particularly in approaches starting from L-proline exlibrisgroup.comresearchgate.netresearchgate.net. The Henry reaction (nitro aldol (B89426) reaction) often precedes the Nef reaction, forming nitro alcohols that are then converted to the desired carbonyl compounds researchgate.netresearchgate.net. This sequence provides a versatile route for constructing the carbon skeleton with a carbonyl group.

Enantioselective Synthesis of Optically Pure this compound

The enantioselective synthesis of this compound is particularly challenging due to its tendency to racemize readily under neutral or basic conditions acs.orgunigoa.ac.in. However, the importance of optically pure this compound is underscored by its role as a specific precursor (only (+)-hygrine) in the biosynthesis of tropane (B1204802) alkaloids wikipedia.orgacs.orgunigoa.ac.in.

Table 1: Enantioselective Synthesis of (+)-Hygrine via Asymmetric Phase-Transfer Catalysis

| Key Steps | Starting Material | Overall Yield | Enantiomeric Excess (ee) | Absolute Configuration Confirmed | References |

| Asymmetric Phase-Transfer Catalytic Alkylation, Ring-Closing Metathesis | N-(diphenylmethylene)glycine tert-butyl ester | 29% | 97% | R | acs.orgacs.orgnih.gov |

Chiral pool approaches leverage naturally occurring chiral molecules as starting materials, preserving their inherent stereochemistry throughout the synthesis. L-Proline, a readily available chiral amino acid, has been successfully employed as a chiral source for the synthesis of both (-)-hygrine and related pyrrolidine (B122466) alkaloids unigoa.ac.inresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org.

For instance, (-)-hygrine has been synthesized starting from L-proline, incorporating Wittig olefination and regioselective Wacker oxidation as key steps to construct the acetonyl side chain unigoa.ac.inresearchgate.net. Another approach to (-)-hygrine from L-proline involved the use of Henry and Nef reactions exlibrisgroup.comresearchgate.net. These strategies demonstrate the versatility of L-proline as a chiral building block in the synthesis of enantiopure this compound.

Controlling the absolute configuration is paramount in enantioselective synthesis, especially for natural products with specific biological roles. The absolute configuration of (+)-hygrine has been directly confirmed as R acs.orgacs.orgcapes.gov.brnih.gov. This confirmation was achieved through the first enantioselective synthesis of (+)-hygrine, which yielded the R-isomer with high enantiomeric purity acs.orgacs.orgnih.gov. Previously, the absolute configurations of (+)-hygrine and (-)-hygrine were determined by their relative correlation with D-proline and L-proline, respectively acs.orgunigoa.ac.in. This direct confirmation of the R-configuration for (+)-hygrine is crucial for understanding its biosynthesis and pharmacological activity.

Semi-Synthesis and Derivatization Studies

Semi-synthesis involves the chemical modification of a naturally occurring precursor to obtain the target compound or its derivatives. While this compound itself is a relatively simple pyrrolidine alkaloid, its role as a biosynthetic intermediate for more complex tropane alkaloids makes its semi-synthesis and derivatization relevant in understanding biosynthetic pathways and exploring structural modifications.

One notable aspect of this compound's chemistry is its tendency to racemize readily under neutral or basic conditions, which poses a challenge for the enantioselective synthesis of optically pure forms. acs.orgunigoa.ac.in Derivatization studies often involve modifying the side chain or the pyrrolidine nitrogen. For instance, this compound has been derivatized for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis, where it can be converted into silylated derivatives (e.g., TMS or TBDMS isomers) to improve volatility and detection. hmdb.cagcms-id.ca

In the context of tropane alkaloid biosynthesis, this compound, specifically (+)-hygrine, acts as a precursor. acs.orgunigoa.ac.in Research has explored the conversion of this compound into other alkaloids. For example, in Nicandra physaloides transformed root cultures, this compound is predominantly found early in the culture cycle, with other this compound-derived alkaloids increasing as the cultures mature. ebi.ac.uk This highlights the natural derivatization processes occurring in vivo.

Furthermore, enzymatic approaches have been explored in the context of semi-synthesis or pathway elucidation. For instance, in engineered yeast strains, this compound can accumulate as a major side product of the first tropane ring formation, resulting from the spontaneous condensation of N-methylpyrrolinium (NMPy) with endogenous keto-metabolites. pnas.org This indicates that while this compound can be a product of specific enzymatic steps, its subsequent fate can involve non-enzymatic derivatization or further enzymatic transformations within a biosynthetic pathway.

Methodological Advancements in Chemical Synthesis of Pyrrolidine Alkaloids

Early synthetic methods for (±)-hygrine existed, but enantioselective approaches were challenging due to its racemization tendency. acs.orgunigoa.ac.in Significant progress has been made in asymmetric synthesis, allowing for the production of optically pure this compound.

Key Methodological Advancements:

N-Methylative Aziridine (B145994) Ring Opening: Asymmetric syntheses of (−)-hygroline, (−)-pseudohygroline, and (−)-hygrine have been achieved through a newly developed "N-methylative aziridine ring opening reactions" using (2S)-methoxycarbonylethylaziridine as a key intermediate. researchgate.net This method offers a stereocontrolled route to various pyrrolidine alkaloids.

Wittig Reaction and Wacker Oxidation: A synthesis of (−)-hygrine starting from L-proline has been described, where the acetonyl side chain of this compound was fashioned through a Wittig reaction followed by regioselective Wacker oxidation. This method also enabled the first synthesis of (−)-northis compound. unigoa.ac.inresearchgate.net The application of these established reactions in a regioselective manner demonstrates their continued utility in complex molecule synthesis.

Proline as a Chiral Synthon: L-proline, a readily available chiral amino acid, has been extensively utilized as a chiral synthon for the synthesis of various naturally occurring pyrrolidines and related alkaloids. researchgate.netrsc.org Its inherent chirality and functional groups make it an excellent starting material for constructing the pyrrolidine core with defined stereochemistry.

These advancements underscore the continuous efforts to develop more efficient, selective, and practical routes to access this compound and other pyrrolidine alkaloids, which are crucial for further biological and pharmacological investigations.

Table 1: Synthetic Routes and Key Features for this compound

| Synthetic Method | Starting Material | Key Steps | Stereoselectivity | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Phase-Transfer Catalytic Alkylation/RCM | N-(diphenylmethylene)glycine tert-butyl ester | Asymmetric phase-transfer catalytic alkylation, ring-closing metathesis | Enantioselective | 29% | 97% | acs.orgacs.orgnih.gov |

| N-Methylative Aziridine Ring Opening | (2S)-methoxycarbonylethylaziridine | N-methylative aziridine ring opening | Enantioselective | N/A | N/A | researchgate.net |

| Wittig Reaction and Wacker Oxidation | L-proline | Wittig olefination, regioselective Wacker oxidation | Enantioselective | 17% (for HCl salt) | N/A | unigoa.ac.inresearchgate.net |

| From N-methylpyrrolinium Cation (via 4,4-diethoxybutylamine) | 4,4-diethoxybutylamine | Formation of N-methylpyrrolinium cation | Racemic | 25% | N/A | researchgate.netresearchgate.netresearchgate.net |

Metabolic Transformations and Flux of Hygrine

Hygrine as a Central Node in Branched Metabolic Pathways

This compound is recognized as a significant alkaloid, especially in the early stages of the culture cycle in plants like Nicandra physaloides. nih.govebi.ac.uk The biosynthesis of alkaloids in N. physaloides root cultures has been identified as a valuable model system for investigating metabolite partitioning within branched metabolic pathways. nih.govebi.ac.uk Secondary metabolic pathways, including those involving this compound, often originate from key nodes within primary metabolism. frontiersin.org

The primary precursor for this compound and a broad spectrum of tropane (B1204802) alkaloids is the 1-methyl-Δ¹-pyrrolinium cation. pnas.orgrsc.orgnih.gov This cation is derived from the diamine putrescine, which itself is produced from L-ornithine or L-arginine. pnas.orgrsc.orgnih.gov Interestingly, this compound is reported to form non-enzymatically through the condensation of the 1-methyl-Δ¹-pyrrolinium cation with acetoacetic acid. pnas.org Despite its non-enzymatic formation, this compound is considered a precursor to tropinone (B130398) and subsequently to other tropane alkaloids, underscoring its central position in these metabolic networks. silae.itresearchgate.net

Conversion to Tropane Alkaloids (e.g., Hyoscyamine (B1674123), Scopolamine (B1681570), Cuscothis compound (B30406), Cocaine)

This compound stands as a precursor to several important tropane alkaloids, including α-tropine, β-tropine, ecgonine, and cuscothis compound, which form the foundational structures for all known tropane alkaloids. silae.it The biosynthesis of major tropane alkaloids like hyoscyamine, scopolamine, and cocaine, along with calystegines, shares a common precursor route that begins with L-ornithine and L-arginine, converging at the N-methyl-Δ¹-pyrrolinium cation. nih.govmdpi.com

A key intermediate in this pathway is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, from which this compound and cuscothis compound can arise as side products through decarboxylation or a second decarboxylative Mannich condensation, respectively. rsc.org This intermediate is then converted to tropinone by the enzyme tropinone synthase (CYP82M3). rsc.orgnih.govsilae.itmdpi.com Tropinone is a pivotal compound that can be reduced by two stereospecific reductases:

Tropinone Reductase I (TR-I) : Converts tropinone to tropine (B42219) (3α-tropanol), which is a precursor for hyoscyamine and scopolamine. pnas.orgnih.govmdpi.com

Tropinone Reductase II (TR-II) : Converts tropinone to pseudotropine (3β-tropanol), which is the precursor for calystegines. nih.gov

Hyoscyamine is subsequently formed from tropine through esterification with phenyllactic acid. pnas.org Scopolamine is then produced from hyoscyamine via 6β-hydroxyhyoscyamine, a reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H). pnas.orgmdpi.comnih.gov Cocaine biosynthesis also stems from the N-methyl-Δ¹-pyrrolinium cation, with methylecgonone serving as an intermediate. nih.govmdpi.com

Alternative Metabolic Fates and Products in Plant Cell Cultures

In transformed root cultures of Nicandra physaloides, this compound is the predominant alkaloid in the early stages of growth. As the cultures mature, a variety of other this compound-derived alkaloids become more prominent, indicating a shift in metabolic channeling. nih.govebi.ac.uk Notably, different lines of N. physaloides exhibit significant variations in the relative proportions of these this compound-derived alkaloids, suggesting a degree of metabolic plasticity. nih.govebi.ac.uk

Hairy root cultures, a type of plant cell culture, are particularly effective at accumulating secondary metabolites, often achieving higher quantities compared to the parent plants or undifferentiated cell cultures. frontiersin.orgnih.gov This characteristic makes them valuable systems for studying and potentially manipulating the alternative metabolic fates of compounds like this compound, allowing for the exploration of diverse alkaloid production profiles under controlled conditions.

Enzymology of this compound Metabolism

While this compound itself is formed non-enzymatically from the condensation of the 1-methyl-Δ¹-pyrrolinium cation and acetoacetic acid pnas.org, the steps leading to and from this compound are catalyzed by specific enzymes:

Putrescine N-methyltransferase (PMT) : Catalyzes the methylation of putrescine to N-methylputrescine. pnas.orgrsc.orgnih.gov

N-methylputrescine oxidase (MPO) : Oxidatively deaminates N-methylputrescine to N-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. rsc.org

Acetyl-CoA acetyltransferase (AACT) : Implicated in the formation of this compound enantiomers from 1-methylpyrrolinium (B100335) and acetyl-CoA. frontiersin.org

Tropinone synthase (CYP82M3) : Converts the 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid intermediate (from which this compound can be a side product) into tropinone. rsc.orgnih.govsilae.itmdpi.com

Tropinone reductase I (TR-I) : Stereospecifically reduces tropinone to tropine. pnas.orgnih.govmdpi.com

Tropinone reductase II (TR-II) : Stereospecifically reduces tropinone to pseudotropine. nih.gov

Hyoscyamine 6β-hydroxylase (H6H) : A bifunctional enzyme responsible for the conversion of hyoscyamine to scopolamine via 6β-hydroxyhyoscyamine. pnas.orgmdpi.comnih.gov

These enzymes play critical roles in directing the flux of precursors towards the synthesis of various tropane alkaloids, illustrating the enzymatic control over these branched pathways.

Metabolite Partitioning and Flux Regulation in Plant Systems

The study of alkaloid biosynthesis in Nicandra physaloides root cultures serves as an excellent model for understanding metabolite partitioning within branched metabolic pathways. nih.govebi.ac.uk Metabolic flux analysis (MFA) is a powerful quantitative tool used to estimate intracellular flows through metabolic pathways and to predict the spatial and temporal distribution of metabolic flows in plants. mdpi.comnih.gov This understanding is crucial for guiding strategies aimed at optimizing metabolism for crop improvement and the production of plant natural products. mdpi.com

Plants exhibit a high degree of complexity in their metabolic organization, with distinct tissue, cellular, and subcellular compartments containing various metabolite pools and enzymes. This extensive compartmentalization, along with the presence of parallel pathways, contributes to metabolic flexibility but also presents significant challenges for accurate flux analysis. nih.gov Despite these complexities, flux analysis is invaluable for examining the distribution of flux at key metabolic nodes, identifying flux directed towards unproductive side pathways, and observing how parallel pathways operate in wild-type and engineered plants under different physiological conditions. nih.gov

Secondary metabolic pathways often originate from various nodes within core primary metabolism. frontiersin.org Identifying and addressing bottlenecks in the conversion of primary metabolites into specialized metabolites is a key strategy for enhancing the production of desired compounds. frontiersin.org For example, the overexpression of the H6H gene has been shown to dramatically increase scopolamine levels in transgenic Hyoscyamus muticus hairy root cultures, sometimes by over 100 times compared to controls. mdpi.com Furthermore, environmental factors such as temperature can influence metabolite partitioning; for instance, a decrease in temperature was observed to reduce this compound accumulation while increasing the ratio of tropine to this compound in engineered systems. nih.gov

Analytical Methodologies for Hygrine Characterization and Quantification

Chromatographic Techniques for Hygrine Analysis

Chromatographic methods are fundamental for separating this compound from complex matrices, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, particularly in plant extracts like coca leaves. ebi.ac.ukacs.orgacs.orgtandfonline.comacs.orgtandfonline.com HPLC methods have been developed using both weak cation exchange columns and strong cation exchange columns for this compound analysis. acs.orgacs.orgtandfonline.comtandfonline.com

Typical mobile phases include mixtures such as methanol (B129727) (MeOH) and 0.1 M potassium dihydrogen phosphate (B84403) (KHPO) at pH 7 (75%:25%, v/v) tandfonline.comtandfonline.com, or 0.2% phosphoric acid (HPO) at pH 7.3 with di-m-propylamine and methanol (60:40) sci-hub.se. Detection is commonly achieved using a UV detector set at 220 nm tandfonline.comtandfonline.com or 254 nm sci-hub.se. For instance, this compound has been observed to have a retention time of 4.2 minutes with a flow rate of 0.5 mL/min in certain HPLC applications. acs.org

Research findings indicate varying this compound content in Erythroxylum coca leaves depending on the analytical method. For example, this compound content in E. coca leaves was determined as 0.07% by HPLC. ebi.ac.ukacs.orgacs.orgtandfonline.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is extensively used for the analysis of pyrrolidine (B122466) and tropane (B1204802) alkaloids, including this compound. acs.orgtandfonline.com This technique is applied for both qualitative identification and quantitative determination of this compound in various samples, such as coca leaves and biological matrices like urine. ebi.ac.ukacs.orgacs.orgresearchgate.netebi.ac.uktoxicologia.org.arnih.govresearchgate.netresearchgate.netnih.govresearchgate.net

A common GC method involves using a dimethylsilicone capillary column. ebi.ac.ukacs.org A GC/MS qualitative method, performed after liquid-liquid extraction, has been developed and validated for urine samples. ebi.ac.ukebi.ac.uk this compound, along with cuscothis compound (B30406), serves as a crucial marker to differentiate between coca leaf chewing and cocaine abuse, as these compounds are typically absent in illicit cocaine seizures and the urine of cocaine abusers. ebi.ac.ukresearchgate.netebi.ac.uktoxicologia.org.arnih.govresearchgate.netresearchgate.netofdt.fr this compound has a retention time of 5.4 minutes in some GC analyses acs.org and 2.527 minutes in others researchgate.net. Mass spectrometry data for this compound are available, with a top peak at m/z 84, a second highest at m/z 42, and a third highest at m/z 82 in NIST libraries. nih.gov GC/MS is recognized as an effective method for alkaloid identification and quantification. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide crucial structural information and complement chromatographic analyses for this compound characterization.

Mass Spectrometry (MS) is widely employed for the identification and characterization of this compound. nih.govbenchchem.comontosight.airesearchgate.netscispace.comdiscoveryjournals.orgscielo.org.bo GC-MS is a prominent hyphenated technique that combines the separation power of GC with the identification capabilities of MS. nih.govebi.ac.ukebi.ac.uktoxicologia.org.arnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govmdpi.comkoreascience.kr Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the assessment of coca alkaloids, including this compound. researchgate.nettoxicologia.org.arresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both 1D NMR (including C NMR and H NMR) are utilized for structural characterization. nih.govbenchchem.comontosight.airesearchgate.netdiscoveryjournals.orgscielo.org.bonih.govresearchgate.netmdpi.comresearchgate.net NMR confirms the monocyclic structure of this compound and provides detailed chemical shifts, which are essential for confirming purity and identity, especially for novel compounds. benchchem.comdiscoveryjournals.org

Method Validation and Quality Assurance in this compound Analysis

Method validation is critical to ensure the reliability, accuracy, and consistency of analytical results for this compound.

Sensitivity and Specificity Considerations

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected. The limits of detection (LOD) for this compound have been established for different chromatographic methods. For HPLC, the LOD for this compound is approximately 0.05 mg/mL acs.org. In capillary GC, the LOD is estimated at about 0.1 mg/mL acs.org. Another HPLC method reported an LOD of 0.05 mg/mL, or 250 ng/injection at the 0.05 AUFS sensitivity level. tandfonline.com

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present. A GC/MS qualitative method for this compound and cuscothis compound has been validated for its selectivity and specificity. ebi.ac.ukebi.ac.uk Notably, this compound and cuscothis compound are considered excellent markers to distinguish coca chewing from cocaine abuse due to their consistent presence in coca leaves and absence in illicit cocaine seizures and the urine of cocaine abusers, thereby demonstrating high specificity for coca leaf consumption. ebi.ac.ukresearchgate.netebi.ac.uktoxicologia.org.arnih.govresearchgate.netresearchgate.netofdt.fr

Recovery and Reproducibility in Biological Matrices

Recovery assesses the efficiency of the extraction process, indicating how much of the analyte can be retrieved from a sample matrix. In studies analyzing this compound from fortified coca leaf extracts, varying recovery rates have been reported depending on the chromatographic technique used:

GC analysis yielded a mean recovery of 83.5% with a coefficient of variation (CV) of 7.2%. acs.orgacs.org

HPLC using a weak cation exchange column showed a mean recovery of 63.6% with a CV of 12.2%. acs.orgacs.org

HPLC using a strong cation exchange column demonstrated a mean recovery of 63.7% with a CV of 4.19%. tandfonline.com

Reproducibility refers to the precision of the method when performed under the same conditions. The precision for both GC and HPLC analyses of this compound in coca leaves has been deemed satisfactory, with CVs of 12.0% and 14.3% respectively. acs.org For fortified samples, the HPLC method showed good precision with a CV of 4.2%, and acceptable precision for this compound in coca extracts with a CV of 16.1%. tandfonline.com

Biological matrices present unique challenges due to their complex compositions, which can lead to matrix effects such as ion suppression, impacting both reproducibility and sensitivity. envirotech-online.comnih.govacs.org To mitigate these effects and ensure accurate and reproducible quantification, it is crucial to incorporate techniques that remove interfering components like phospholipids, salts, and proteins during sample preparation. envirotech-online.comnih.gov Recovery rates can vary significantly depending on the specific sample matrix. acs.orgnih.gov

Table 1: this compound Content in Erythroxylum coca Leaves by Chromatographic Methods

| Method | This compound Content (% dry weight) | Source |

| GC | 0.12 | ebi.ac.ukacs.orgacs.org |

| HPLC | 0.07 | ebi.ac.ukacs.orgacs.org |

| HPLC | 0.09 (E. coca), 0.10 (E. novo) | tandfonline.comtandfonline.com |

Table 2: Recovery of this compound from Fortified Coca Leaf Extracts

| Method | Mean Recovery (%) | Coefficient of Variation (CV%) | Source |

| GC | 83.5 | 7.2 | acs.orgacs.org |

| HPLC (Weak Cation Exchange Column) | 63.6 | 12.2 | acs.orgacs.org |

| HPLC (Strong Cation Exchange Column) | 63.7 | 4.19 | tandfonline.com |

The characterization and quantification of this compound in various matrices, particularly in plant extracts and biological samples, rely on advanced analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are prominent methods employed for this purpose. ebi.ac.ukacs.org These methodologies enable precise detection and measurement, crucial for both research and applied investigations.

Gas Chromatography (GC) GC methods for this compound analysis typically utilize a dimethylsilicone capillary column. acs.org Automated sampler/injectors, such as the HP 7673A, are employed for sample introduction in a splitless mode. acs.org Chromatographic data, including peak areas and retention times, are processed using dedicated data systems like the HP 5890A GC Chemstation. acs.org For quantification, external standards of this compound are used, and calibration curves are established by varying concentrations, for instance, from 0.1 to 1.0 mg/mL in methanol. acs.org The limit of detection (LOD) for this compound using capillary GC has been estimated at approximately 0.1 mg/mL. acs.org

High-Performance Liquid Chromatography (HPLC) HPLC techniques for this compound analysis have evolved to allow for the simultaneous analysis of this compound and related alkaloids like cuscothis compound on a single column. acs.org Earlier studies reported the use of strong cation exchange columns for this compound analysis, while more recent methods describe the use of weak cation exchange columns. acs.org The LOD for this compound using HPLC has been reported to be around 0.05 mg/mL, indicating its sensitivity. acs.org

Gas Chromatography-Mass Spectrometry (GC/MS) In forensic contexts, a qualitative GC/MS method, following liquid-liquid extraction, has been developed and validated for the detection of this compound and cuscothis compound in urine samples. researchgate.net Method validation parameters included selectivity/specificity, limit of detection, and stability. researchgate.net This method is particularly useful for qualitative identification in complex biological matrices. researchgate.net

The performance characteristics of analytical methods, such as precision, systematic error, recovery, sensitivity, and limit of determination (quantification), are critical for ensuring reliable results. youtube.comfao.org

Table 1: Analytical Parameters for this compound Quantification

| Analytical Method | Column Type/Description | Sample Concentration Range (for Calibration) | Limit of Detection (LOD) | Matrix | Reference |

| GC | Dimethylsilicone capillary column | 0.1-1.0 mg/mL (in methanol) | 0.1 mg/mL | Coca leaves | acs.org |

| HPLC | Weak cation exchange column | Not specified | 0.05 mg/mL | Coca leaves | acs.org |

| GC/MS | Not specified (qualitative method) | Not applicable (qualitative) | Studied during validation | Urine | researchgate.net |

Applications in Chemo-taxonomic and Forensic Investigations

This compound's presence and characteristics lend themselves to applications in both chemo-taxonomic studies and forensic science.

Chemo-taxonomic Investigations this compound is a pyrrolidine alkaloid, and its occurrence, particularly in plants like Erythroxylum coca, contributes to the chemical profile used in chemotaxonomy. wikipedia.orgfoodb.caebi.ac.ukacs.orgnih.gov Chemotaxonomy involves using the chemical features of plants, such as secondary metabolites like alkaloids, to develop classifications and resolve taxonomic ambiguities. slideshare.netmdpi.comscribd.com this compound belongs to the ornithine family of alkaloids, which are recognized as chemotaxonomic markers. slideshare.netscribd.com The distribution and types of these compounds provide insights into the phylogenetic relationships between plant taxa. slideshare.net Furthermore, this compound is an established precursor in the biosynthesis of more complex tropane alkaloids, including hyoscyamine (B1674123) and scopolamine (B1681570). acs.org Tropane alkaloids themselves serve as significant chemotaxonomic markers in angiospermic families, notably Solanaceae and Erythroxylaceae. researchgate.net

Forensic Investigations In forensic science, this compound, often alongside cuscothis compound, plays a crucial role as a biomarker. researchgate.net These compounds are particularly valuable in distinguishing between the chewing of coca leaves and the abuse of cocaine hydrochloride salts. researchgate.net While the presence of cocaine and benzoylecgonine (B1201016) indicates consumption, the detection of this compound and cuscothis compound can provide specific evidence of coca leaf ingestion. researchgate.net This distinction is vital in workplace drug testing and various forensic cases where the form of drug intake needs to be ascertained. researchgate.net The qualitative GC/MS method developed for urine samples exemplifies its application in forensic toxicology for drug screening and analysis in biological samples. researchgate.netmdpi.com

Role of Hygrine As a Biosynthetic Intermediate in Specialized Metabolite Production

Precursor to Tropane (B1204802) Alkaloids: Detailed Mechanistic Investigations

The biosynthesis of the tropane ring system is a conserved process in the organisms that produce these alkaloids. The pathway begins with the amino acid ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a crucial branch point, leading to the biosynthesis of various alkaloids, including cocaine, hyoscyamine (B1674123), and scopolamine (B1681570). nih.gov While it was once hypothesized that hygrine was a direct intermediate in the formation of the second ring of the tropane structure, more recent studies suggest it is more likely a breakdown product of the true intermediate. mdpi.comnih.gov

The formation of tropinone (B130398), the first intermediate with the defining bicyclic structure of tropane alkaloids, is a critical step in the biosynthetic pathway. researchgate.netnih.gov Mechanistic investigations have revealed that this process does not proceed directly from this compound in a single step. Instead, a root-expressed type III polyketide synthase (PKS) utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter substrate. researchgate.net This enzyme catalyzes two successive rounds of decarboxylative condensation with malonyl-Coenzyme A to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. researchgate.netnih.gov

This intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, is the direct precursor to tropinone. The cyclization to form the second ring of the tropane structure is achieved through the action of a cytochrome P450 enzyme, specifically CYP82M3 in Atropa belladonna. researchgate.netnih.gov The spontaneous decarboxylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid leads to the formation of this compound. mdpi.comnih.gov This explains the frequent co-occurrence of this compound and tropane alkaloids in many plant species. researchgate.netnih.gov The inability of the PKS enzyme to directly form tropinone indicates the necessity of this second enzymatic step to activate the heterocyclic ring and facilitate the bicyclic ring formation. nih.gov

Table 1: Key Enzymes in Tropinone Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product |

|---|---|---|---|

| Polyketide Synthase | PYKS | N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

Following the formation of tropinone, the biosynthetic pathway diverges to produce a variety of tropane alkaloids, with distinct pathways found in different plant families. nih.govuniv-tours.frresearchgate.net

In the Solanaceae family (e.g., Atropa belladonna), tropinone is reduced to tropine (B42219) by the enzyme tropinone reductase I (TRI). nih.govwikipedia.org Tropine then undergoes condensation with phenyllactate, derived from the amino acid phenylalanine, to form littorine. nih.gov A subsequent rearrangement catalyzed by a cytochrome P450 enzyme converts littorine to hyoscyamine. nih.gov Hyoscyamine can then be converted to scopolamine through a two-step process of hydroxylation and epoxidation, both catalyzed by the enzyme hyoscyamine-6β-hydroxylase (H6H). nih.govnih.gov

In the Erythroxylaceae family (e.g., Erythroxylum coca), the pathway to cocaine also proceeds through a tropinone-like intermediate, methylecgonone. nih.gov However, the subsequent enzymatic steps involve different enzymes. nih.govuniv-tours.fr Methylecgonone is reduced by a reductase distinct from TRI. The final step in cocaine biosynthesis is the esterification of the tropane ring, catalyzed by cocaine synthase, which condenses a benzoyl-CoA thioester with methylecgonine. nih.gov The evolution of these distinct pathways in Solanaceae and Erythroxylaceae, utilizing different enzyme families to modify the common tropane core, is a notable example of convergent evolution in plant secondary metabolism. nih.govuniv-tours.frnih.gov

Isotopic Labeling Studies in Elucidating Biosynthetic Routes

Isotopic labeling studies have been fundamental in deciphering the biosynthetic origins of this compound and tropane alkaloids. researchgate.net Early research utilized precursors labeled with radioisotopes such as ¹⁴C and ³H to trace their incorporation into the final alkaloid structures. researchgate.net These experiments established that the pyrrolidine (B122466) ring of the tropane moiety is derived from the amino acid ornithine, while the remaining carbon atoms originate from acetate (B1210297). docksci.comnih.gov

More advanced studies employing stable isotopes like ¹³C and ¹⁵N, coupled with analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have provided more precise insights into the biosynthetic pathway. researchgate.net For instance, feeding experiments with labeled sodium acetoacetate (B1235776) in Nicandra physaloides demonstrated its incorporation into the side-chain of this compound. docksci.com Similarly, feeding studies with ethyl [2,3-¹³C₂]-4-(N-methyl-2-pyrrolidinyl)-3-oxobutanoate in solanaceous plants showed its efficient incorporation into the tropane ring, providing strong evidence for the involvement of a polyketide-based intermediate rather than a direct cyclization of this compound. nih.gov These tracer experiments have been crucial in confirming the roles of specific precursors and intermediates and in mapping the sequence of enzymatic reactions. researchgate.netgrantome.com

Table 2: Summary of Key Isotopic Labeling Studies

| Labeled Precursor | Plant Species | Key Finding |

|---|---|---|

| [¹⁴C]-Ornithine | Datura sp. | Confirmed ornithine as the precursor to the pyrrolidine ring of tropane alkaloids. docksci.com |

| [¹⁴C]-Acetate | Datura sp. | Demonstrated that the remaining carbons of the tropane ring are derived from acetate. docksci.comnih.gov |

| Sodium acetoacetate-[3-¹⁴C] | Nicandra physaloides | Showed incorporation into the side-chain of this compound. docksci.com |

Genetic and Molecular Biology Approaches to Modifying this compound Flux

The elucidation of the biosynthetic pathway of tropane alkaloids at the genetic level has opened avenues for modifying the production of these compounds through metabolic engineering. By identifying and characterizing the genes that code for the key enzymes in the pathway, researchers can manipulate the flow, or flux, of intermediates like the precursor to this compound.

Modern genetic tools, including CRISPR/Cas9 gene editing, offer precise methods for modifying plant genomes to enhance desirable traits, such as the production of valuable secondary metabolites. nih.gov These technologies could be applied to up-regulate the expression of biosynthetic genes or to down-regulate competing pathways, thereby channeling more of the initial precursors, such as ornithine and malonyl-CoA, towards the production of the tropinone core. This would effectively modify the flux through the this compound precursor, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, to enhance the production of medicinally important alkaloids like hyoscyamine and scopolamine. springernature.commdpi.comcabidigitallibrary.org Such approaches are being explored not only to increase yields in native plant producers but also to reconstruct the entire biosynthetic pathway in heterologous hosts like yeast, which can be engineered for industrial-scale production. nih.govnih.gov

Advanced Research Perspectives and Methodological Considerations in Hygrine Studies

Future Directions in Hygrine Biosynthesis Research

Understanding the intricate enzymatic machinery and regulatory networks governing this compound biosynthesis is crucial for both fundamental scientific knowledge and potential biotechnological applications. Future research aims to fill existing gaps in this understanding.

Identification of Novel Enzymes and Regulatory Elements

The biosynthesis of this compound is closely linked to the tropane (B1204802) alkaloid pathway, originating from the N-methyl-Δ¹-pyrrolinium cation. iastate.edunih.gov While some enzymes involved in the broader pathway, such as putrescine N-methyltransferase (PMT) and polyamine oxidase (MPO), have been identified, the precise enzymatic steps leading directly to this compound, particularly its stereospecific formation, still present areas for further elucidation. iastate.edunih.govresearchgate.netpnas.orgfrontiersin.orgresearchgate.net Early studies suggested this compound was a direct intermediate, but more recent findings indicate it may be a spontaneous decarboxylation product of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoyl-CoA (MPOB), which itself is formed from the N-methyl-Δ¹-pyrrolinium cation and acetoacetate (B1235776) or acetyl-CoA. iastate.edunih.govnih.govbenchchem.comnih.gov

Future research will likely employ advanced genomic and transcriptomic approaches, including comparative genomics across different plant species that produce this compound (e.g., Erythroxylum coca, Dendrobium primulinum, Convolvulus arvensis), to identify novel genes encoding enzymes or regulatory proteins. pnas.orgfrontiersin.orgnih.gov This could involve:

Enzyme Discovery: High-throughput screening of gene candidates from relevant plant lineages for their ability to catalyze specific steps in this compound formation or its associated pathways. This includes exploring enzymes that might influence the spontaneous decarboxylation process or alternative routes. iastate.eduresearchgate.net

Regulatory Mechanism Elucidation: Investigating transcription factors (e.g., MYB, bHLH, WDR complexes) and other regulatory elements that control the expression of biosynthetic genes. mdpi.comfrontiersin.orgcabidigitallibrary.org Understanding these regulatory networks could enable targeted manipulation of this compound production in planta or in heterologous hosts. frontiersin.org

Synthetic Biology Approaches for Engineered Production

Synthetic biology offers powerful tools for reconstructing and optimizing metabolic pathways in heterologous hosts, providing a sustainable and scalable alternative to traditional plant extraction. researchgate.netfrontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov

Key strategies for engineered production of this compound include:

Pathway Reconstruction in Microorganisms: Engineering chassis organisms like Saccharomyces cerevisiae (yeast) or Escherichia coli to express the necessary plant-derived enzymes for this compound biosynthesis. researchgate.netpnas.orgfrontiersin.orgresearchgate.netnih.gov Efforts have already shown that yeast can be engineered to produce tropine (B42219), a related tropane alkaloid, with this compound often accumulating as a side product due to spontaneous reactions. researchgate.netresearchgate.netnih.gov Optimizing conditions (e.g., temperature) can reduce this compound accumulation in tropine production, indicating a need for precise control if this compound itself is the target. researchgate.netnih.gov

Metabolic Flux Optimization: Employing metabolic engineering techniques to redirect carbon flux towards this compound production, minimizing competing side reactions and maximizing yield. This might involve gene overexpression, gene knockout, or enzyme engineering to enhance catalytic efficiency and specificity. nih.govresearchgate.netresearchgate.netnih.gov

Innovations in Chemical Synthesis of this compound Analogs

While biosynthesis offers one route, chemical synthesis remains vital for producing this compound, its enantiomers, and novel analogs for research purposes. Advancements in synthetic methodologies focus on efficiency, stereocontrol, and sustainability.

Development of More Efficient and Stereoselective Routes

Traditional syntheses of this compound, such as the Willstätter synthesis, involve condensation reactions and can yield racemic mixtures. cutm.ac.inbenchchem.com Modern synthetic efforts aim for higher yields, fewer steps, and precise control over stereochemistry, given that this compound exists as enantiomers (R and S forms), with (R)-(+)-hygrine being the naturally occurring form. frontiersin.orgnih.goveasychem.orgebi.ac.uk

Innovations include:

Asymmetric Synthesis: Utilizing chiral catalysts, auxiliaries, or reagents to direct the formation of a specific enantiomer. Examples include asymmetric phase-transfer catalytic alkylation or stereoselective reductions. nih.govresearchgate.netnih.govbeilstein-journals.orggoogle.comjst.go.jp

Biocatalysis: Incorporating enzymes (biocatalysts) into synthetic routes to achieve high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov For instance, lipases can be used in conjunction with non-enzymatic Mannich reactions to produce racemic aminoketones, including this compound. nih.gov

Exploration of Sustainable Synthesis Methodologies

Aligning with green chemistry principles, researchers are exploring environmentally benign approaches for this compound synthesis.

Key areas of focus include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or supercritical fluids. vjs.ac.vn

Catalyst Development: Designing highly efficient and recyclable catalysts, including heterogeneous catalysts or organocatalysts, to minimize waste and improve atom economy. researchgate.netvjs.ac.vn

Renewable Feedstocks: Investigating the use of bio-based or readily available starting materials to reduce reliance on petrochemicals.

Advancements in Analytical Techniques for Trace Analysis and Metabolomics

Accurate and sensitive analytical techniques are paramount for detecting this compound in complex biological matrices, quantifying its levels, and understanding its metabolic fate.

Recent advancements include:

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These techniques offer enhanced sensitivity, selectivity, and the ability to identify and quantify this compound even at trace levels in complex samples, such as plant extracts or engineered microbial cultures. researchgate.netnih.govnih.govmdpi.com The combination of different chromatographic separation mechanisms, like reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can further improve coverage and resolve isomeric compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is often preferred for less volatile compounds, GC-MS remains a valuable tool for this compound analysis, especially for trace analysis and volatile derivatives. cencenelec.euacs.org

Metabolomics Platforms: Integrating this compound analysis into broader metabolomics studies allows for a comprehensive understanding of its role within the metabolome of a biological system. nih.govmdpi.comoup.commdpi.com This involves advanced bioinformatics tools for data processing, statistical analysis, and metabolite annotation, which are crucial for interpreting large and complex metabolomics datasets. nih.govmdpi.comoup.com

Improved Sample Preparation: Developing more efficient and less labor-intensive sample preparation methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate this compound from diverse matrices while minimizing matrix effects. cencenelec.eumdpi.comchemistrydocs.com

These advancements collectively contribute to a more profound understanding of this compound, paving the way for its potential applications and the development of new compounds inspired by its structure.

Ecological and Evolutionary Significance of this compound Biosynthesis

Alkaloids, including this compound, are classified as specialized (or secondary) metabolites in plants cdutcm.edu.cngetarchive.net. These compounds play vital roles in enabling plants to adapt to their surrounding environments, particularly by mediating interactions with other organisms and providing protection against herbivores, insects, and pathogens cdutcm.edu.cnlabsolu.ca. They serve as crucial defense mechanisms for the plant cdutcm.edu.cn. More broadly, secondary metabolites like alkaloids are considered "ecological survival agents" that can act as repellents or attractants, thereby enhancing an organism's ability to adapt to its environment uni-goettingen.de.

From an evolutionary perspective, the biosynthesis of tropane alkaloids (TAs), a class that includes compounds structurally related to this compound such as cocaine and hyoscyamine (B1674123), exhibits a scattered distribution across phylogenetically distant plant families, including Solanaceae and Erythroxylaceae getarchive.netnih.govuni.lu. This pattern is indicative of convergent evolution, suggesting that these biosynthetic pathways, and the enzymes involved, have been independently acquired multiple times throughout evolutionary history nih.gov. Gene duplication followed by neofunctionalization is recognized as a significant factor contributing to the chemical diversity of natural products in plants nih.gov.

The biosynthesis of this compound, along with cuscothis compound (B30406), is linked to the N-methyl-Δ1-pyrrolinium cation, a precursor for the formation of tropane alkaloids getarchive.netnih.govmims.comguidetopharmacology.org. While early investigations suggested this compound as a direct intermediate in tropane alkaloid biosynthesis, more recent studies propose that it may be a breakdown product or that its formation occurs through non-enzymatic processes getarchive.netlipidmaps.org. Comparative genomics has been instrumental in tracing the evolutionary trajectories and independent origins of genes encoding enzymes involved in the biosynthesis of related alkaloids, such as spermidine (B129725) N-methyltransferase (SPMT), putrescine N-methyltransferase (PMT), pyrrolidine (B122466) polyketide synthase (PYKS), and polyketide synthase (PKS) nih.govmims.com.

Integration of Omics Technologies in this compound Pathway Elucidation

The elucidation of complex biological systems and their underlying biosynthetic pathways heavily relies on the integration of various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics wikipedia.orgwikidata.orgmpg.dewikidoc.orgwikipedia.orgnih.govwikidata.orgwikipedia.orgeasychem.orgthegoodscentscompany.com. While individual omics approaches can provide insights into specific components or processes, an integrated multi-omics strategy offers a more holistic understanding of these intricate biological networks wikipedia.orgmpg.denih.govwikipedia.org.

In the context of alkaloid biosynthesis, including that of this compound, these technologies provide complementary information:

Genomics provides the complete genetic blueprint of an organism, enabling the identification of genes and the mapping of biosynthetic pathways wikipedia.orgeasychem.org.

Transcriptomics reveals dynamic gene expression patterns, which can pinpoint key functional genes and transcription factors that regulate biosynthetic pathways mpg.dewikipedia.orgthegoodscentscompany.com.

Proteomics focuses on the dynamic protein products and their interactions, directly reflecting the actual metabolic activity within cells wikidata.orgwikipedia.orgeasychem.org.

Metabolomics profiles the complete set of low molecular weight compounds, offering the most direct link to the phenotype and aiding in the identification of plant defense metabolites wikidata.orgeasychem.orgthegoodscentscompany.com.

For this compound and related alkaloids, omics approaches have significantly advanced the understanding of tropane alkaloid biosynthesis. For instance, the complete biosynthetic route of hyoscyamine and scopolamine (B1681570), involving thirteen enzymes derived from ornithine and phenylalanine precursors, has been clarified through such studies uni.lu. Genomic analyses have also provided a foundation for understanding the evolution and diversification of tropane alkaloid biosynthetic pathways uni.lu. Specifically, for pyrrolidine alkaloids, including this compound, L-ornithine serves as a precursor, which is metabolized to 1-methylpyrrolinium (B100335), a key intermediate from which this compound can be formed guidetopharmacology.org. The integration of omics data has proven effective in identifying and characterizing critical biological elements associated with various crop traits, including the elucidation of their biosynthetic pathways wikipedia.org.

Ethical Considerations in Research Utilizing this compound and Related Alkaloids

Research involving chemical compounds, particularly those derived from plants and possessing biological activity like alkaloids, necessitates adherence to stringent ethical considerations. These principles are fundamental to guiding research designs and practices, ensuring the protection of research participants' rights, enhancing the validity of findings, and maintaining the integrity of scientific endeavors nih.gov. Core ethical principles include ensuring voluntary participation, obtaining informed consent, maintaining anonymity and confidentiality, assessing and mitigating potential for harm, and transparently communicating results nih.gov. In animal experimentation, ethical committees often adhere to the "four Rs" principles: Reduction, Refinement, Replacement, and Responsibility nih.gov.

When conducting research on alkaloids, especially those with known pharmacological activity or toxicity, specific ethical challenges arise. Many alkaloids exhibit significant pharmacological and toxicological properties. Research on controlled substances, such as cocaine (which is found alongside this compound in coca leaves), presents unique ethical complexities, including the potential for biases and prejudices that could impede valid research. Policymakers must carefully weigh potential harms and benefits, as well as considerations of liberty and justice, when formulating regulations governing access to and research on such compounds. The often narrow margin between pharmacological and toxic levels for alkaloids underscores the critical importance of meticulous dose consideration in research.

While this compound itself is generally considered non-toxic at concentrations typically found in coca, its co-occurrence with controlled substances like cocaine (a tropane alkaloid) means that research involving its source plants or related compounds must comply with strict ethical and regulatory guidelines wikimedia.orgwikipedia.org. Furthermore, the utilization of plants that produce these alkaloids, particularly for medicinal research, raises broader ethical questions concerning sustainable sourcing, bioprospecting, and the equitable sharing of any benefits derived from such research.

Q & A

Q. What experimental methods are used to determine the molecular structure of hygrine?

this compound’s monocyclic structure (C₈H₁₅NO₃) is confirmed through functional group analysis and infrared (IR) spectroscopy . Classical organic techniques identify carbonyl groups, while IR spectra validate the absence of unsaturation beyond the monocyclic system. For novel compounds, additional evidence (e.g., NMR, mass spectrometry) is required to confirm purity and identity .

Q. How can researchers assess this compound’s pharmacokinetic properties in preclinical studies?

Key parameters include:

- Caco-2 permeability (-4.47), indicating moderate intestinal absorption.

- Volume of distribution (1.581 L/kg), suggesting broad tissue distribution.

- P-glycoprotein interactions : this compound is neither a substrate nor inhibitor, reducing risks of drug-drug interactions.

These properties are evaluated using in vitro assays (e.g., Caco-2 models) and in silico ADME prediction tools .

Q. What are the standard protocols for synthesizing this compound in microbial systems?

this compound can be biosynthesized in engineered Saccharomyces cerevisiae via:

Heterologous expression of AbPYKS and AbCYP82M3 genes to catalyze N-methyl-Δ¹-pyrrolinium (NMPy) condensation.

Temperature optimization (25°C reduces spontaneous this compound formation by 42% compared to 30°C).

LC-MS/MS validation to quantify intermediates and minimize byproducts like tropine .

Advanced Research Questions

Q. What unresolved challenges exist in elucidating this compound’s biosynthetic pathway?

Critical gaps include:

- The spontaneous decarboxylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) to this compound, which competes with enzyme-catalyzed tropine production.

- The unclear role of acetate-derived metabolites in this compound formation, requiring isotopic tracing (e.g., [2-¹⁴C]-hygrine feeding experiments) .

- Missing enzymes for steps like this compound-to-tropinone conversion, necessitating transcriptomic and metabolomic profiling of Solanaceae species .

Q. How do computational models explain this compound’s interaction with GABA-A receptors?

Molecular dynamics simulations reveal:

- RMSD fluctuations >2.5 Å at 50 ns, indicating conformational instability in this compound–GABA-A complexes.

- Solvent-accessible surface area (SASA) analysis shows this compound induces surface expansion (higher SASA), unlike tropine, which stabilizes compactness.

- Radius of gyration (Rg) values confirm moderate stability, supporting this compound’s potential as a GABA-A agonist for insomnia treatment .

Q. What experimental designs mitigate this compound accumulation in microbial biosynthesis?

Strategies include:

- ALD6 reconstitution to reduce acetate auxotrophy, improving tropine yield by 2.7-fold.

- Temperature modulation (25°C) to slow spontaneous this compound formation.

- Multi-omics integration (transcriptomics + metabolomics) to identify rate-limiting enzymes like AbCYP82M3 .

Methodological Considerations

Q. How should researchers validate this compound’s structural identity in novel compounds?

Follow Beilstein Journal of Organic Chemistry guidelines :

- Report IR, NMR (¹H/¹³C), and HRMS data for new compounds.

- Compare spectral data with literature for known analogs.

- Provide ≥95% purity evidence via HPLC/GC-MS .

Q. What statistical frameworks ensure reproducibility in this compound pharmacology studies?

- Use NIH preclinical guidelines for experimental rigor:

- n ≥ 3 biological replicates.

- Blinded analysis for LC-MS/MS data.

- Power analysis to determine sample size.

- Disclose raw data and analysis scripts in supplementary materials .

Tables

Table 1. Key Pharmacokinetic Properties of this compound